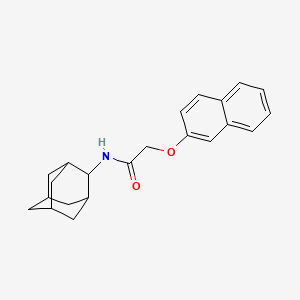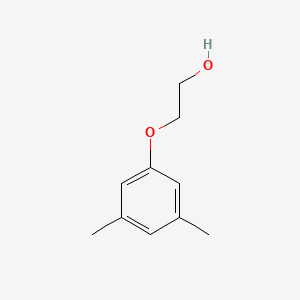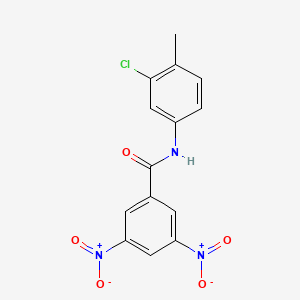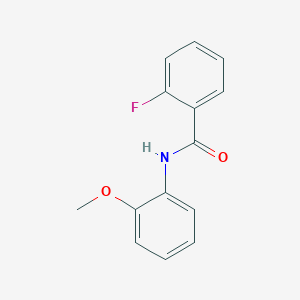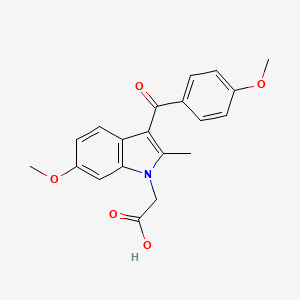
Duometacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duometacin: is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to reduce fever, pain, stiffness, and swelling caused by inflammation. It works by inhibiting the production of prostaglandins, which are endogenous signaling molecules known to cause these symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Duometacin involves the synthesis of its active ingredient through a series of chemical reactions. The synthetic route typically includes the following steps:
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis reaction.
Substitution Reactions: Various substitution reactions are carried out to introduce functional groups such as methoxy and chlorobenzoyl groups.
Acylation: The final step involves the acylation of the indole ring to form the active compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and tested for quality.
Chemical Synthesis: The chemical synthesis is carried out in large reactors under controlled conditions to ensure high yield and purity.
Purification: The synthesized compound is purified using techniques such as crystallization and chromatography.
Formulation: The purified compound is formulated into various dosage forms such as tablets, capsules, and injections.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Duometacin can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Metabolites: Various oxidized forms of this compound.
Reduced Metabolites: Reduced forms of this compound with altered activity.
Substituted Derivatives: Derivatives with different functional groups.
Scientific Research Applications
Duometacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Used in clinical research to study its efficacy and safety in treating various inflammatory conditions.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Duometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, this compound reduces the levels of prostaglandins, thereby decreasing inflammation, pain, and fever . The molecular targets and pathways involved include:
Cyclooxygenase Enzymes: COX-1 and COX-2.
Prostaglandin Pathway: Inhibition of prostaglandin synthesis.
Comparison with Similar Compounds
Duometacin’s unique combination of potency and safety makes it a valuable option in the treatment of inflammatory conditions.
Properties
CAS No. |
25771-23-7 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[6-methoxy-3-(4-methoxybenzoyl)-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C20H19NO5/c1-12-19(20(24)13-4-6-14(25-2)7-5-13)16-9-8-15(26-3)10-17(16)21(12)11-18(22)23/h4-10H,11H2,1-3H3,(H,22,23) |
InChI Key |
NWNBRKHCXIQLDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Key on ui other cas no. |
25771-23-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



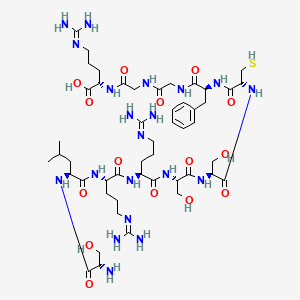
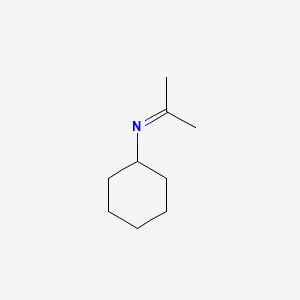
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)
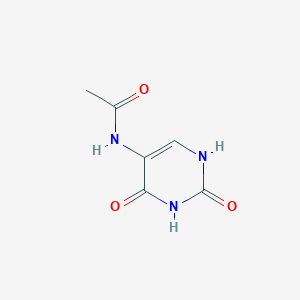

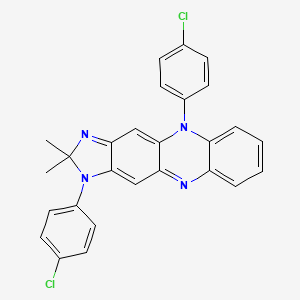
![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)
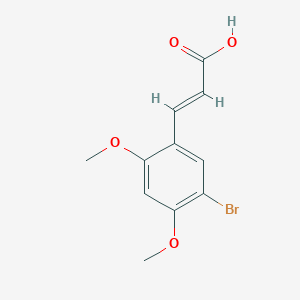
![4-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B1614581.png)
